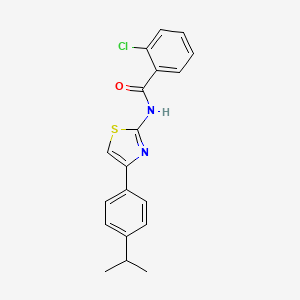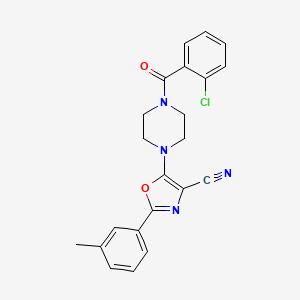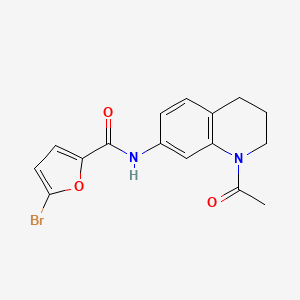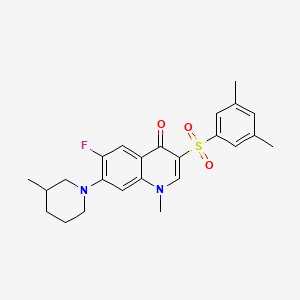
3-((3,5-二甲苯基)磺酰基)-6-氟-1-甲基-7-(3-甲基哌啶-1-基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The presence of a sulfonyl group and a fluorine atom in the compound suggests that it may have unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. In the context of similar compounds, the Sonogashira reaction has been employed to introduce arylsulfonyl moieties into indoles, which are structurally related to quinolines . This method could potentially be adapted for the synthesis of the compound , with modifications to accommodate the specific substituents present in its structure.
Molecular Structure Analysis
Quinoline derivatives can exhibit a wide range of molecular structures, depending on the substituents attached to the core. The molecular structure of such compounds is crucial as it can influence their biological activity and interaction with biological targets. For instance, the crystal structure analysis of a related quinazolinone derivative revealed its monoclinic system and space group, which are important for understanding the compound's three-dimensional conformation and potential binding modes .
Chemical Reactions Analysis
The reactivity of quinoline derivatives is largely influenced by the substituents present on the ring. Sulfonyl groups, for example, can participate in sulfonylation reactions, as seen in the regioselective sulfonylation of quinazolinones . The presence of a fluorine atom can also affect the compound's reactivity, potentially leading to unique chemical transformations that could be exploited for further derivatization or for probing biological mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of sulfonyl and methyl groups can increase lipophilicity, which may affect the compound's absorption and distribution in biological systems. Additionally, the presence of a fluorine atom can enhance the compound's metabolic stability, making it a potentially more durable therapeutic agent .
科学研究应用
药用化学应用
喹喔啉衍生物:喹喔啉及其衍生物,包括与该化学物质在结构上相关的化合物,已因其药用特性而被广泛研究。它们以表现出广泛的药理活性而闻名,例如利尿、抗菌、抗真菌、神经药理、抗利什曼原虫、抗炎、抗肿瘤和抗癌作用。磺酰胺基团并入喹喔啉骨架增强了它们的治疗潜力,使其成为针对各种疾病开发新治疗剂的候选者 (Irfan 等人,2021)。
磺酰胺类似物:该化合物属于 N-磺酰氨基嗪酮类,因其多样的生物活性而引起关注。这些活性包括充当利尿剂、降压药、抗炎药和抗癌剂。具体而言,基于 N-磺酰氨基 1H-喹唑啉-2,4-二酮的新一代竞争性 AMPA 受体拮抗剂显示出治疗癫痫和精神分裂症等神经系统疾病的希望 (Elgemeie 等人,2019)。
环境和分析化学应用
氟烷基醚化合物分析:在环境分析中,重点一直放在监测氟烷基醚化合物(醚-PFAS)上,因为它们具有持久性、生物蓄积性和毒性。该化合物由于其氟化结构,可能与醚-PFAS 具有分析方面的关联。为醚-PFAS 开发的监测活动和分析方法有可能适用于相关的氟化化合物,有助于弥合环境归宿和影响方面的知识差距 (Munoz 等人,2019)。
氟喹诺酮致敏:虽然没有直接关系,但对氟喹诺酮光敏化的讨论强调了氟喹诺酮使用及其意外影响的更广泛背景,这可能与类似氟化化合物在环境和生物相互作用方面的考虑相平行 (Ferguson,1995)。
属性
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-6-5-7-27(13-15)22-12-21-19(11-20(22)25)24(28)23(14-26(21)4)31(29,30)18-9-16(2)8-17(3)10-18/h8-12,14-15H,5-7,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRGIZVWFATNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

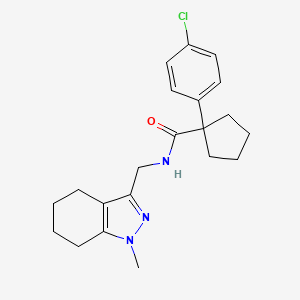


![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

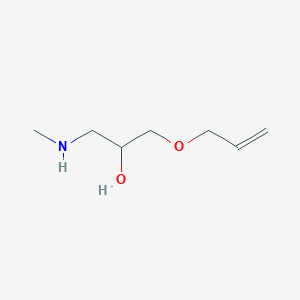
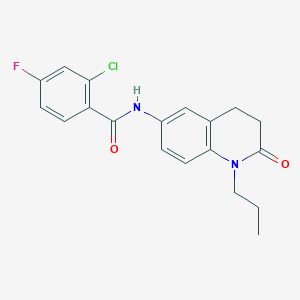
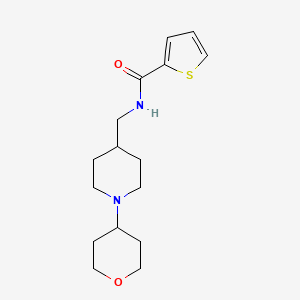
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
